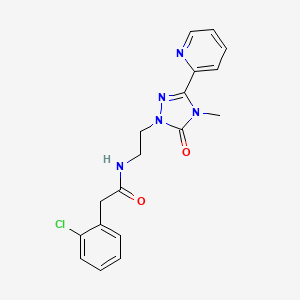
Thienopyridine-2-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thienopyridine-2-carbohydrazide is a nitrogen-containing heterocyclic compound. It belongs to the class of thienopyridines, which are known for their significant role in the management of cardiovascular disease . They are used as selective, irreversible ADP receptor / P2Y12 inhibitors .
Synthesis Analysis
The starting precursors 2-carbohydrazides, bearing thienopyridine moiety, were prepared using 2-thioxopyridine-3-carbonitriles as key synthons . Then, 2-carbohydrazides were reacted with a variety of 4-substituted benzylidinemalononitriles or 4-substituted benzaldehydes to afford a new series of the target hydrazones incorporating thienopyridine moiety .Chemical Reactions Analysis
This compound can be synthesized via reactions of both compounds 2- Carbohydrazide 2 and 3-aminopyrazolopyridine 14 with a variety of active reagents and chemicals .科学的研究の応用
Antibacterial and Cytotoxic Properties
Thienopyridine-2-carbohydrazide compounds, specifically those bearing thienopyridine moiety, have been researched for their antibacterial and cytotoxic activities. Studies have shown that certain hydrazones incorporating thienopyridine moiety exhibit strong antibacterial activities against various strains of bacteria. Furthermore, some hydrazones demonstrate notable cytotoxicity against human cancer cell lines, including breast carcinoma, colon cancer, and liver hepatocellular carcinoma cells (Sanad & Mekky, 2020).
Synthesis and Reactions
The synthesis and reactions of thienopyridine derivatives, including this compound, have been explored to develop new compounds with potential biological activities. This includes the preparation of various substituted thieno[2,3-b]pyridines and their interaction with different reagents to produce new derivatives (Hassan et al., 1990).
Application in Antiplatelet Therapy
Thienopyridine derivatives have been studied for their role in antiplatelet therapy. Amino acid prodrugs based on Thienopyridine scaffolds were synthesized and evaluated for their antiplatelet activity, showing promising results in inhibiting ADP-induced platelet aggregation in rats (Lu et al., 2018).
Anti-inflammatory and Antiproliferative Effects
Thienopyridine derivatives have been examined for their anti-inflammatory and antiproliferative effects. Studies have shown that certain thienopyridine analogues can inhibit the activation of platelets and have a role in inflammatory responses, which might be beneficial in diseases characterized by excessive inflammation or proliferative disorders (Liverani et al., 2014).
Inhibition of Gluconeogenesis
Research on Thienopyridine derivatives has identified their potential as hepatic gluconeogenesis inhibitors, a promising strategy for anti-diabetic drug discovery. Specific thieno[2,3-b]pyridine derivatives were found to inhibit hepatic glucose production effectively, highlighting their potential use in managing Type 2 diabetes mellitus (Ma et al., 2018).
作用機序
- The P2Y12 receptor plays a crucial role in platelet aggregation and activation. When activated, it inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and increased intracellular calcium concentrations .
- By blocking the P2Y12 receptor, Thienopyridine-2-carbohydrazide reduces platelet aggregation and the secretion of platelet agonists like thromboxane A2 (TXA2) and ADP .
- This compound disrupts this pathway by inhibiting the P2Y12 receptor, ultimately reducing TXA2 production .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Action Environment
Safety and Hazards
将来の方向性
Thienopyridine-2-carbohydrazide and its derivatives have shown potential in various applications. For instance, hydrazones bearing the thienopyridine moiety have demonstrated promising inhibitory activities against COX-2 enzyme . This suggests potential future directions in exploring the therapeutic applications of this compound and its derivatives.
特性
IUPAC Name |
thieno[3,2-b]pyridine-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3OS/c9-11-8(12)7-4-5-6(13-7)2-1-3-10-5/h1-4H,9H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTBQZGCKCTAED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(S2)C(=O)NN)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(2,4-dichlorophenyl)-1,3-thiazol-4-yl]acetic Acid](/img/structure/B2502907.png)
![N-(3,5-dimethylphenyl)-2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2502908.png)
![(1S,2S,5R,6S)-2-Amino-2-ethoxycarbonylbicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2502909.png)
![N-(3-acetamidophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2502911.png)
![(3,5-dimethylphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2502912.png)
![1H,2H,3H,4H,5H-pyrido[4,3-b]indole-8-carboxylic acid hydrochloride](/img/no-structure.png)
![2-benzyl-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2502915.png)
![N-[(4-chlorophenyl)methyl]-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2502916.png)
![N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2502920.png)


![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-pentoxybenzamide](/img/structure/B2502927.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(ethylsulfonyl)benzamide](/img/structure/B2502929.png)